2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3/c22-19-9-5-4-8-18(19)21(26)23-14-16-10-12-24(13-11-16)20(25)15-27-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILGGSDRNWDHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common route includes the acylation of piperidine with 2-phenoxyacetyl chloride, followed by the introduction of the bromine atom through a bromination reaction. The final step involves the formation of the benzamide group through an amidation reaction with benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols.
Oxidation Reactions: The phenoxy group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Products include alcohol derivatives of the original compound.
Oxidation Reactions: Products include phenolic derivatives and other oxidized forms.
Scientific Research Applications
2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets in biological systems. The piperidine ring and benzamide group are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituted Benzamides with Piperidine Moieties
- 4-Bromo-N-(2-(1-piperidinyl)ethyl)benzamide (): Structural difference: Replaces the phenoxyacetyl-piperidinylmethyl group with a simpler piperidinylethyl chain. Molecular weight: 311.22 g/mol (vs. ~431.3 g/mol for the target compound).
- 4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide (): Structural difference: Substitutes bromine with a methyl group and replaces phenoxyacetyl with a 4-methylbenzoyl group. Impact: Methyl groups enhance hydrophobicity but lack the electron-withdrawing effects of bromine. The benzoyl group may stabilize the piperidine ring via conjugation. Crystallographic data: Piperidine adopts a half-chair conformation (q3 = 0.5563 Å); dihedral angle between benzene rings = 89.1° .
Halogenated Benzamides with Heterocyclic Scaffolds
- 2-Bromo-N-(1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidin-4-yl)benzamide (): Structural difference: Incorporates a naphthoquinone scaffold instead of phenoxyacetyl.
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () :
Physicochemical Properties
Table 1: Key Physicochemical Parameters
<sup>*</sup>Estimated using fragment-based methods.
Crystallographic and Conformational Analysis
Table 2: Crystallographic Data Comparison
- The target compound’s phenoxyacetyl group may introduce additional torsional strain compared to the 4-methyl derivative, affecting binding pocket compatibility .
Biological Activity
The compound 2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C18H22BrN3O2
- Molecular Weight : 396.29 g/mol
- Structural Features :
- Bromine atom at the 2-position of the benzamide.
- Piperidine ring substituted with a phenoxyacetyl group.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that compounds with similar structures often exhibit affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, suggesting potential applications in treating psychiatric disorders such as schizophrenia .
Key Mechanisms:
- Dopamine Receptor Modulation : Compounds with similar piperidine structures have shown significant binding affinity to D2 receptors, which are crucial in modulating dopaminergic pathways involved in mood regulation and psychosis.
- Serotonergic Activity : The interaction with 5-HT1A and 5-HT2A receptors may contribute to anxiolytic and antidepressant effects, making it a candidate for further studies in mood disorders .
In Vitro Studies
In vitro evaluations have demonstrated that derivatives of benzamides can exhibit potent activity against various cell lines. The following table summarizes the findings from relevant studies:
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects of this compound:
- Neuroprotective Effects : In a rat model of NMDA lesion-induced damage, treatment with related compounds showed reduced neurodegeneration in the dorsal hippocampus, indicating potential neuroprotective properties .
- Behavioral Studies : Compounds similar to this compound have been tested for their ability to modulate hyperactivity induced by phencyclidine (PCP), demonstrating significant reductions in hyperactive behavior without inducing catalepsy .
Case Studies
Several case studies have highlighted the therapeutic potential of benzamide derivatives:
- Schizophrenia Treatment : A study involving a series of benzamide derivatives indicated that those with high affinity for dopamine receptors effectively reduced psychotic symptoms in animal models .
- Cancer Therapy : Research on related compounds has shown promising results in inhibiting tumor growth across various cancer cell lines, suggesting that modifications to the phenoxy group can enhance anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
